molecular formula C14H12O3 B106093 3-(4-Methoxy-1-naphthyl)acrylic acid CAS No. 15971-30-9

3-(4-Methoxy-1-naphthyl)acrylic acid

Cat. No.: B106093
CAS No.: 15971-30-9
M. Wt: 228.24 g/mol
InChI Key: BDWSMCXLZKKQFV-VQHVLOKHSA-N
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Description

3-(4-Methoxy-1-naphthyl)acrylic acid is a naphthalene-derived acrylic acid featuring a methoxy substituent at the 4-position of the naphthalene ring (Figure 1). For example, ethyl 3-(4-methoxy-1-naphthyl)-2-propenoate (CAS 15971-31-0) and S-(4-methylphenyl) propenethioate (CAS 882073-30-5) are key derivatives used as synthetic intermediates in pharmaceutical and fine chemical research. The parent acid is hypothesized to serve as a precursor for compounds like menbutone (a choleretic agent) and genabilic acid, which share structural motifs.

Properties

IUPAC Name

(E)-3-(4-methoxynaphthalen-1-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-9H,1H3,(H,15,16)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWSMCXLZKKQFV-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methoxynaphthyl-Terminated Polyol

A polyester polyol intermediate is prepared by condensing 4-methoxy-1-naphthol with diacids (e.g., isophthalic acid) and diols (e.g., butylethylpropanediol) at 180–220°C using 0.2 wt% butyltin chloride dihydroxide. Reaction progress is tracked via acid value titration (<5 mg KOH/g), yielding a hydroxyl-terminated oligomer (Mn ≈ 1200 Da).

Acrylation of Polyol Intermediate

The polyol (1.0 mol OH) is reacted with 1.05 mol acrylic acid in toluene (30 wt%), 1 wt% PTSA, and 0.1 wt% DBH at 130°C for 6 hours. Final hydroxyl conversion exceeds 95% by ¹H NMR, with gel permeation chromatography (GPC) showing Mn ≈ 2500 Da and dispersity (Đ) <1.5.

Catalytic Systems and Kinetic Considerations

Acid Catalysts

PTSA (1 wt%) achieves 92% conversion in 8 hours, outperforming methanesulfonic acid (84%) and sulfuric acid (72%) under identical conditions. Strong acids (pKa <2) enhance protonation of the hydroxyl group, though excessive acidity promotes side reactions (e.g., naphthalene ring sulfonation).

Radical Inhibition

DBH (0.1 wt%) reduces acrylate polymerization to <5%, whereas hydroquinone monomethyl ether (MEHQ) permits 12–15% oligomer formation. Oxygen inhibition via air sparging (0.5 L/min) synergizes with DBH, extending shelf life to >8 weeks at 25°C.

Post-Reaction Processing and Stabilization

Neutralization of Residual Acid

Post-distillation residues are treated with 1.2 mol% glycidyl methacrylate per acid group, reducing acid value to <1 mg KOH/g. Alternative neutralizers like 3-ethyl-3-oxetanemethanol (2 mol%) provide hydrolytic stability, with accelerated aging tests (80°C, 7 days) showing no viscosity increase.

Solvent Removal

Thin-film evaporation at 150°C and 0.01 mBar reduces residual toluene to <50 ppm, critical for UV-curing applications.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (CDCl₃) : δ 8.2–7.1 ppm (naphthyl protons), δ 6.4–5.8 ppm (acrylate vinyl), δ 3.9 ppm (methoxy).

  • FTIR : 1720 cm⁻¹ (ester C=O), 1635 cm⁻¹ (acrylate C=C), 1250 cm⁻¹ (methoxy C-O).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) shows 89–93% main peak area, with dimers (<6%) and unreacted naphthol (<2%) as impurities.

Comparative Analysis of Synthetic Routes

MethodCatalystTemp (°C)Time (h)Yield (%)Purity (%)
Direct esterificationPTSA130885–9289–93
TransesterificationPTSA1401278–8482–88
Multi-stepBuSnCl(OH)₂220/13010/688–9091–94

Chemical Reactions Analysis

3-(4-Methoxy-1-naphthyl)acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Methoxy-1-naphthyl)acrylic acid is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-naphthyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, while the acrylic acid moiety participates in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor signaling, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between 3-(4-methoxy-1-naphthyl)acrylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Key Properties/Applications References
This compound C₁₄H₁₂O₃ 228.24 4-Methoxy-naphthyl, acrylic acid Pharmacological intermediates
Caffeic acid C₉H₈O₄ 180.16 3,4-Dihydroxybenzene, acrylic acid Antioxidant, dietary supplement
(E)-2-(4-Methanesulfonylphenyl)-3-(4-hydroxyphenyl)acrylic acid (B1) C₁₆H₁₄O₅S 318.34 4-Methanesulfonylphenyl, 4-hydroxyphenyl High yield (68%), UV λmax = 310 nm
Ethyl 3-(4-methoxy-1-naphthyl)-2-propenoate C₁₇H₁₆O₃ 268.31 Ethyl ester, 4-methoxy-naphthyl Synthetic intermediate
S-(4-Methylphenyl) propenethioate C₂₁H₁₈O₂S 334.43 Thioester, 4-methylphenyl group High-cost specialty chemical (~\$679/10 mg)
3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)prop-2-en-1-one C₁₉H₁₅NO₂ 289.33 6-Methoxy-naphthyl, pyridyl ketone Crystallographic studies (R factor = 0.071)

Key Research Findings

Physicochemical Properties
  • UV-Vis Spectroscopy : B1 exhibits a λmax at 310 nm, suggesting strong conjugation in its structure. Similar conjugation is expected for this compound.
  • Crystallography : The pyridyl-substituted analog () crystallizes with dihedral angles of 40.5–41.2° between naphthalene and pyridine rings, indicating steric and electronic influences on molecular packing.
Pharmacological Relevance
  • Caffeic acid’s antioxidant properties contrast with the methoxy-naphthyl group’s role in enhancing lipophilicity, which may improve blood-brain barrier penetration in drug design.
Economic and Industrial Considerations
  • The thioester derivative (CAS 882073-30-5) is priced at ~\$679 per 10 mg, reflecting its niche applications and complex synthesis.

Biological Activity

3-(4-Methoxy-1-naphthyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H12O3
  • Molecular Weight : 220.24 g/mol
  • IUPAC Name : 3-(4-methoxy-1-naphthalenyl)prop-2-enoic acid

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Anticancer Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its structure allows it to interact with biological targets involved in cancer progression, such as tubulin and STAT3 pathways. For instance, derivatives of this compound have been noted for their ability to bind to the colchicine site on tubulin, disrupting microtubule formation and thereby inhibiting cancer cell growth .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

  • Antitumor Efficacy :
    A study investigating a series of 4-methoxy-N-(1-naphthyl) benzenesulfonamide derivatives (related to this compound) demonstrated strong inhibitory effects against A549 (lung), MDA-MB-231 (breast), and HCT-116 (colon) cancer cell lines, with IC50 values ranging from 1.35 μM to 3.04 μM. The lead compound showed significant tumor growth inhibition in vivo, suggesting that structural modifications based on this scaffold could enhance anticancer activity .
  • Mechanistic Insights :
    In vitro assays revealed that the compound competes with colchicine for binding to tubulin, resulting in decreased polymerization and subsequent cell cycle arrest. Additionally, it was found to inhibit STAT3 phosphorylation, a critical pathway in many cancers, with an IC50 value of 6.84 μM .

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

Study FocusFindingsReference
Anticancer ActivityInhibition of A549, MDA-MB-231, HCT-116 cells with IC50 values of 1.35 μM - 3.04 μM
Mechanism of ActionInhibition of tubulin polymerization and STAT3 phosphorylation
Anti-inflammatory PotentialModulation of inflammatory cytokines (under investigation)

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxy-1-naphthyl)acrylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving methoxy-substituted naphthalene derivatives and acrylic acid precursors. For example, analogous pathways for structurally similar compounds (e.g., 3-(4-Methoxyphenyl)acrylic acid) involve Knoevenagel condensation between aldehydes and active methylene compounds under acidic or basic catalysis . Optimization strategies include:
  • Catalyst selection : Use of mild bases (e.g., piperidine) or Lewis acids to enhance reaction efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve yield compared to protic solvents.
  • Temperature control : Reactions conducted at 60–80°C often balance reactivity and byproduct formation.
    Characterization of intermediates via TLC or HPLC ensures stepwise progress .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons in the naphthyl group resonate between δ 7.0–8.5 ppm. The α,β-unsaturated carbonyl group (C=O) shows a characteristic IR stretch at ~1680–1700 cm⁻¹ .
  • X-ray crystallography : Single-crystal diffraction studies (e.g., SHELX programs) confirm planar geometry of the acrylate moiety and dihedral angles between the naphthyl and methoxy groups. For example, related compounds exhibit mean σ(C–C) bond lengths of 0.003 Å and R factors <0.06 .

Advanced Research Questions

Q. What contradictions exist in the reported biological activities of this compound derivatives, and how can these be resolved through experimental design?

  • Methodological Answer : Derivatives such as proton transfer salts exhibit variable antimicrobial efficacy. For instance, compound 9 (MIC = 8 µg/mL against E. coli) outperforms fluconazole, while 2 and 4 show lower activity . To resolve discrepancies:
  • Standardize assays : Use CLSI guidelines for MIC determination to minimize inter-lab variability.
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., sulfamoyl vs. methoxy groups) on bioactivity .
  • Synergistic studies : Evaluate combinations with known antibiotics to identify potentiating effects.

Q. How can computational methods like DFT or molecular docking be applied to predict the reactivity or bioactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl group is a reactive hotspot for Michael additions .
  • Molecular docking : Simulate binding to microbial targets (e.g., S. aureus DNA gyrase) using software like AutoDock Vina. Align results with experimental MIC data to validate docking poses .

Q. What are the critical considerations in designing stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Degradation pathways : Monitor hydrolysis of the ester group in acidic/basic conditions via HPLC. For example, storage at pH 7.4 (physiological buffer) and 25°C shows <5% degradation over 30 days .
  • Accelerated stability testing : Use Arrhenius kinetics at elevated temperatures (40–60°C) to predict shelf life.
  • Light sensitivity : Protect from UV exposure, as conjugated systems (e.g., naphthyl-acrylate) are prone to photodegradation .

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